2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol
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Overview
Description
2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol is a complex organic compound with the molecular formula C10H15N3O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol typically involves the nitration of pyridine derivatives followed by subsequent functional group transformations. One common method involves the reaction of 3-nitropyridine with methylamine and 2-methylpropan-2-ol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate
- 1-Amino-2-methyl-2-propanol
- 3-Nitropyridine derivatives
Uniqueness
2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol is unique due to its specific structural features, such as the combination of a nitropyridine moiety with a tertiary alcohol group.
Properties
Molecular Formula |
C10H15N3O3 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-methyl-1-[methyl-(3-nitropyridin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,14)7-12(3)9-8(13(15)16)5-4-6-11-9/h4-6,14H,7H2,1-3H3 |
InChI Key |
QRAHMUNZGCYUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C1=C(C=CC=N1)[N+](=O)[O-])O |
Origin of Product |
United States |
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